molecular formula C20H34N2O2 B5014022 1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide

1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide

Cat. No.: B5014022
M. Wt: 334.5 g/mol
InChI Key: FIUMQRXWYXDKAS-UHFFFAOYSA-N
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Description

1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide is a synthetic organic compound characterized by its adamantane core structure substituted with tetraethyl groups and dicarboxamide functionalities

Properties

IUPAC Name

1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-5-21(6-2)17(23)19-10-15-9-16(11-19)13-20(12-15,14-19)18(24)22(7-3)8-4/h15-16H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUMQRXWYXDKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide typically involves the reaction of adamantane derivatives with ethylamine and carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product. Common reaction conditions include temperatures ranging from 50°C to 150°C and reaction times of several hours to days, depending on the specific reagents and conditions used.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of the ethyl groups are replaced by other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents; varying temperatures and solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amide derivatives, and substituted adamantane compounds, each with distinct chemical and physical properties.

Scientific Research Applications

1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-dicarboxamide: Similar structure but with a benzene core instead of adamantane.

    N,N,N’,N’-Tetraethylisophthalamide: Another compound with tetraethyl groups and dicarboxamide functionalities but different core structure.

Uniqueness

1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide is unique due to its adamantane core, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific structural features and reactivity profiles.

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